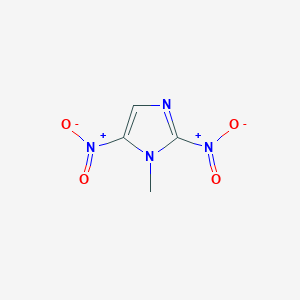
1-Methyl-2,5-dinitroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,5-dinitroimidazole is a chemical compound belonging to the class of nitroimidazoles Nitroimidazoles are known for their diverse applications, particularly in the field of high-energy materials due to their favorable insensitivity and performance characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2,5-dinitroimidazole can be synthesized through the nitration of 1-methylimidazole. The nitration process typically involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at controlled temperatures to ensure the selective nitration at the 2 and 5 positions of the imidazole ring.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2,5-dinitroimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups at positions 2 and 5 can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia or sodium azide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include 1-methyl-2-amino-5-nitroimidazole or 1-methyl-2-thio-5-nitroimidazole.
Reduction: Products include 1-methyl-2,5-diaminoimidazole.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Applications De Recherche Scientifique
1-Methyl-2,5-dinitroimidazole has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other nitroimidazole derivatives.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its use in the development of new pharmaceuticals, particularly for treating infections and cancer.
Industry: Utilized in the formulation of high-energy materials and explosives due to its stability and performance characteristics.
Mécanisme D'action
The mechanism of action of 1-methyl-2,5-dinitroimidazole involves its interaction with biological molecules. The nitro groups can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to other nitroimidazole compounds, which are known to exert their effects through the generation of reactive nitrogen species.
Comparaison Avec Des Composés Similaires
1-Methyl-2,4,5-trinitroimidazole: Known for its high energy and low sensitivity, used in explosives.
2,4-Dinitroimidazole: Another high-energy material with applications in explosives.
1-Methyl-4,5-dinitroimidazole: Studied for its potential use in pharmaceuticals and high-energy materials.
Uniqueness: 1-Methyl-2,5-dinitroimidazole is unique due to its specific nitration pattern, which imparts distinct chemical and physical properties. Its selective nitration at the 2 and 5 positions makes it a valuable intermediate for the synthesis of other specialized compounds.
Propriétés
Numéro CAS |
67019-81-2 |
|---|---|
Formule moléculaire |
C4H4N4O4 |
Poids moléculaire |
172.10 g/mol |
Nom IUPAC |
1-methyl-2,5-dinitroimidazole |
InChI |
InChI=1S/C4H4N4O4/c1-6-3(7(9)10)2-5-4(6)8(11)12/h2H,1H3 |
Clé InChI |
RZZSRPZDGQEDAQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


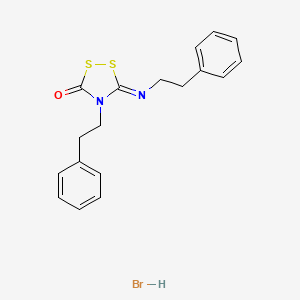
![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)

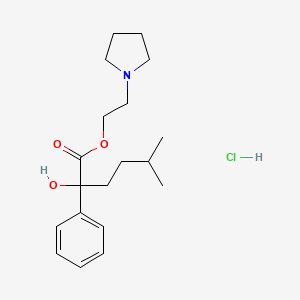
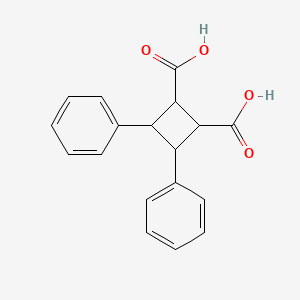
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)

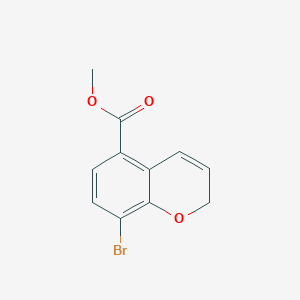

![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)
![Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)](/img/structure/B14004784.png)
![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
